
4-(5-Oxo-5-phenyl-1,3-pentadienyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Oxo-5-phenyl-1,3-pentadienyl)benzenesulfonamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Phenyl-1,3-pentadien-5-one-4-sulfonamide or PPDPS. It is a yellow crystalline powder that has a molecular weight of 325.37 g/mol and a melting point of 177-179°C.
Mécanisme D'action
The mechanism of action of PPDPS is not fully understood. However, studies have shown that PPDPS can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. In addition, PPDPS can induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
PPDPS has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase activity can lead to a decrease in the production of bicarbonate ions, resulting in a decrease in the pH of the blood. In addition, inhibition of carbonic anhydrase activity can lead to a decrease in the production of aqueous humor, resulting in a decrease in intraocular pressure. The anti-inflammatory properties of PPDPS can lead to a decrease in the production of pro-inflammatory cytokines, resulting in a decrease in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
PPDPS has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. In addition, PPDPS has good solubility in organic solvents, making it easy to handle in lab experiments. One limitation is that PPDPS is not very stable and can decompose over time, making it difficult to store for long periods.
Orientations Futures
There are several future directions for the study of PPDPS. One direction is to investigate the potential of PPDPS as a drug candidate for the treatment of various diseases such as cancer and inflammatory diseases. Another direction is to investigate the potential of PPDPS as a material for the development of organic electronics. Finally, further studies are needed to fully understand the mechanism of action of PPDPS and its biochemical and physiological effects.
Méthodes De Synthèse
PPDPS can be synthesized through a reaction between 4-chlorobenzenesulfonyl chloride and 4-phenyl-1,3-pentadien-5-one in the presence of a base such as pyridine. The reaction takes place at room temperature and the product is obtained through crystallization.
Applications De Recherche Scientifique
PPDPS has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, PPDPS has been investigated for its anticancer properties. Studies have shown that PPDPS can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, PPDPS has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In biochemistry, PPDPS has been studied for its ability to inhibit the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibiting the activity of carbonic anhydrase can lead to the development of drugs for the treatment of various diseases such as glaucoma, epilepsy, and osteoporosis.
In material science, PPDPS has been investigated for its potential applications in the development of organic electronics. PPDPS has been shown to have good solubility in organic solvents, making it a potential candidate for the development of organic semiconductors.
Propriétés
Nom du produit |
4-(5-Oxo-5-phenyl-1,3-pentadienyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C17H15NO3S |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
4-[(1E,3E)-5-oxo-5-phenylpenta-1,3-dienyl]benzenesulfonamide |
InChI |
InChI=1S/C17H15NO3S/c18-22(20,21)16-12-10-14(11-13-16)6-4-5-9-17(19)15-7-2-1-3-8-15/h1-13H,(H2,18,20,21)/b6-4+,9-5+ |
Clé InChI |
HUWZFVXNSFIUHG-REZHQCRGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C=C/C=C/C2=CC=C(C=C2)S(=O)(=O)N |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)S(=O)(=O)N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
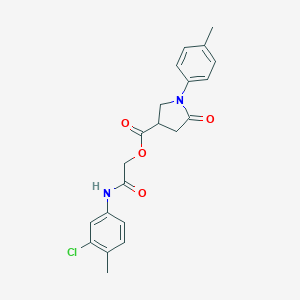
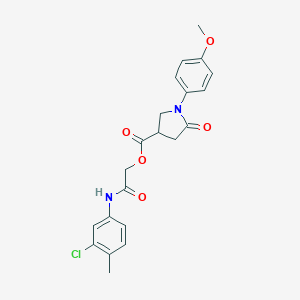
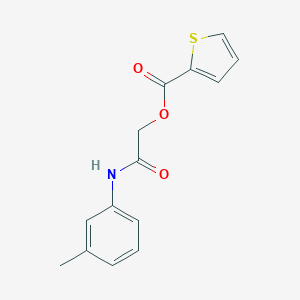
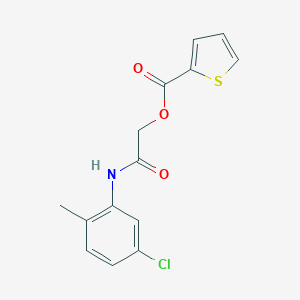
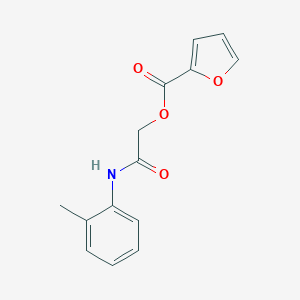
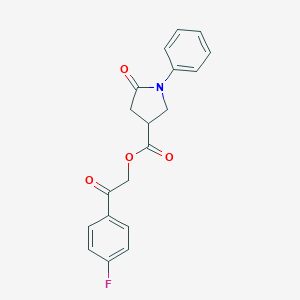

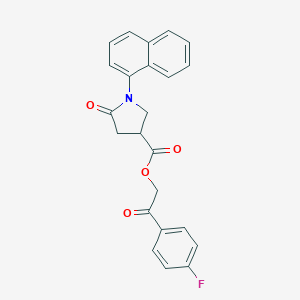
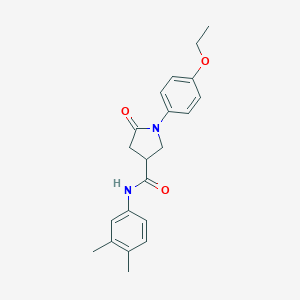
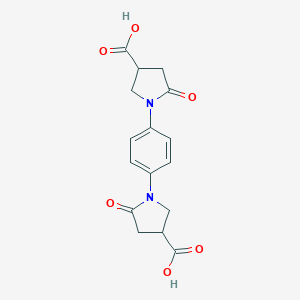

![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)